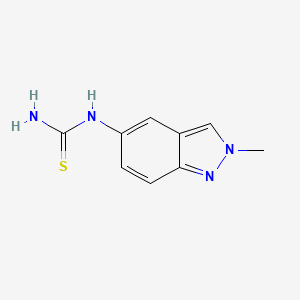

N-(2-methyl-2H-indazol-5-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methyl-2H-indazol-5-yl)thiourea”, also known as MITU, is an organic compound with the molecular formula C9H10N4S . It has a molar mass of 206.27 .

Physical And Chemical Properties Analysis

“N-(2-methyl-2H-indazol-5-yl)thiourea” has a predicted boiling point of 416.9±37.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be 12.54±0.70 .Wissenschaftliche Forschungsanwendungen

- N-(2-methyl-2H-indazol-5-yl)thiourea has shown promise as an antitumor agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Mechanistic studies focus on interactions with cellular pathways involved in cell cycle regulation and DNA repair .

- The compound has been evaluated for its insecticidal activity. Studies investigate its efficacy against pests, such as mosquitoes, flies, and agricultural insects. Researchers explore the mode of action, toxicity, and potential applications in pest control .

- N-(2-methyl-2H-indazol-5-yl)thiourea has been examined for its antiprotozoal properties. It shows activity against protozoan parasites responsible for diseases like malaria and leishmaniasis. Investigations aim to understand its impact on parasite viability and host–parasite interactions .

- Scientists have explored the compound’s antiviral potential. It exhibits inhibitory effects against certain viruses, including RNA viruses. Investigations focus on viral entry, replication, and the development of novel antiviral therapies .

- N-(2-methyl-2H-indazol-5-yl)thiourea can form stable complexes with transition metal ions. Researchers study these complexes for their catalytic properties, coordination behavior, and potential applications in materials science and catalysis .

- The compound’s coordination chemistry is of interest. Investigations explore its binding to metal centers, ligand exchange reactions, and crystal structures of metal complexes. These studies contribute to our understanding of ligand–metal interactions .

Antitumor Activity

Insecticidal Properties

Antiprotozoal Potential

Antiviral Research

Metal Complex Formation

Coordination Chemistry

Eigenschaften

IUPAC Name |

(2-methylindazol-5-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQBGWVRZEBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824412 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methyl-2H-indazol-5-yl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)